Z-Gly-Pro-Arg-Mca Hydrochloride

Description

BenchChem offers high-quality Z-Gly-Pro-Arg-Mca Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Gly-Pro-Arg-Mca Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

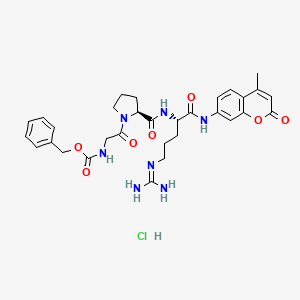

benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37N7O7.ClH/c1-19-15-27(40)45-25-16-21(11-12-22(19)25)36-28(41)23(9-5-13-34-30(32)33)37-29(42)24-10-6-14-38(24)26(39)17-35-31(43)44-18-20-7-3-2-4-8-20;/h2-4,7-8,11-12,15-16,23-24H,5-6,9-10,13-14,17-18H2,1H3,(H,35,43)(H,36,41)(H,37,42)(H4,32,33,34);1H/t23-,24-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWHSOXXZHRC-UKOKCHKQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38ClN7O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-Gly-Pro-Arg-Mca Hydrochloride: A Comprehensive Technical Guide for Protease Profiling

Executive Summary

In the landscape of protease enzymology and drug discovery, the precise quantification of proteolytic activity is paramount. Z-Gly-Pro-Arg-Mca hydrochloride (also referred to as Z-Gly-Pro-Arg-AMC HCl) is a premier synthetic, fluorogenic peptide substrate[1]. It is predominantly utilized for the highly sensitive, real-time kinetic profiling of Cathepsin K , a lysosomal cysteine protease that drives osteoclastic bone resorption and extracellular matrix degradation[2]. While optimized for Cathepsin K, the substrate's structural motif is also recognized by other specific serine proteases, including granzyme A and thrombin[1]. This whitepaper provides an authoritative breakdown of its physicochemical properties, mechanistic enzymology, and field-validated experimental protocols.

Physicochemical Profiling & Structural Dynamics

The utility of Z-Gly-Pro-Arg-Mca lies in its bipartite structure: a target-specific peptide sequence (Z-Gly-Pro-Arg) conjugated via an amide bond to a fluorophore (7-Amino-4-methylcoumarin, AMC/MCA)[3]. In its intact state, the fluorescence of the MCA group is heavily quenched by the covalent attachment to the peptide.

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| Chemical Name | Z-Gly-Pro-Arg-MCA hydrochloride |

| Synonyms | Z-Gly-Pro-Arg-AMC HCl; Benzyloxycarbonyl-Gly-Pro-Arg-AMC |

| CAS Number | 201928-42-9[1] |

| Molecular Formula | C31H38ClN7O7[1] |

| Molecular Weight | 656.13 g/mol [1] |

| Excitation Wavelength ( | 360 nm – 380 nm[4],[2] |

| Emission Wavelength ( | 460 nm – 485 nm[4],[2] |

| Primary Enzyme Targets | Cathepsin K, Trypsin, Granzyme A, Thrombin[1] |

Mechanistic Enzymology: The Cathepsin K Paradigm

To deploy this substrate effectively, one must understand the structural biology of the target enzyme. Cathepsin K belongs to the papain-like family of cysteine proteases. However, unlike related proteases (such as Cathepsin L or Cathepsin B), Cathepsin K possesses a highly unique S2 subsite that exhibits a strong binding preference for proline residues[5].

When Z-Gly-Pro-Arg-Mca enters the active site:

-

The Proline (Pro) residue docks perfectly into the specialized S2 pocket of Cathepsin K[5].

-

The Arginine (Arg) residue aligns with the S1 pocket.

-

The catalytic triad (specifically the nucleophilic Cys25) attacks the scissile amide bond between the Arginine and the MCA fluorophore.

-

Hydrolysis releases the free 7-amino-4-methylcoumarin (AMC) leaving group, resulting in a massive, quantifiable shift in fluorescence[3],[4].

Enzymatic cleavage mechanism of Z-Gly-Pro-Arg-MCA by Cathepsin K.

Self-Validating Experimental Protocol

A robust biochemical assay must be self-validating. The following protocol outlines a continuous kinetic assay for Cathepsin K, designed to ensure that the measured fluorescence is a direct, linear consequence of active enzyme concentration.

Reagent Preparation & Causality

-

Assay Buffer : 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA[5].

-

Causality for pH 5.5: Cathepsin K is a lysosomal enzyme that operates in the acidic microenvironment of the osteoclast resorption lacuna. A pH of 5.5 ensures optimal tertiary structure and catalytic efficiency[6].

-

Causality for DTT: As a cysteine protease, the active site Cys25 must be maintained in a reduced, nucleophilic state. Dithiothreitol (DTT) prevents the formation of inactive disulfide dimers[5].

-

Causality for EDTA: Trace divalent heavy metals can catalyze the oxidation of DTT and the active site cysteine. EDTA chelates these metals, stabilizing the reducing environment[5].

-

-

Substrate Stock : 10 mM Z-Gly-Pro-Arg-Mca in anhydrous DMSO.

-

Enzyme : Recombinant Cathepsin K (e.g., 0.1 µg/mL working stock)[2].

Step-by-Step Workflow

-

Standard Curve Generation : Prepare serial dilutions of free AMC (0 to 50 µmol/L) in assay buffer. Read fluorescence at

= 380 nm / -

Enzyme Activation : Mix the Cathepsin K working stock with the assay buffer in a black, flat-bottom 96-well microplate. Incubate at 37°C for 10–15 minutes[4]. Causality: This pre-incubation allows DTT to fully reduce the enzyme's active site prior to substrate exposure, preventing artificial lag phases in the kinetic read.

-

Substrate Addition : Add the Z-Gly-Pro-Arg-Mca substrate to a final concentration of 10 µM to 100 µM (ensure final DMSO concentration is <5%)[4].

-

Kinetic Monitoring : Immediately transfer the plate to a fluorometer. Monitor the reaction continuously at 37°C for 15–30 minutes, taking readings every 1–2 minutes[4].

Self-validating experimental workflow for Cathepsin K fluorometric assays.

Data Interpretation & Kinetic Troubleshooting

When analyzing the output, calculate the initial velocity (

Troubleshooting Insights :

-

Non-Linearity / Plateauing : If the fluorescence curve plateaus within the first 5 minutes, substrate depletion is occurring. Action: Reduce the enzyme concentration or increase the substrate concentration to maintain steady-state kinetics.

-

High Background Fluorescence : AMC substrates can undergo auto-hydrolysis if stored improperly. Action: Always store Z-Gly-Pro-Arg-Mca lyophilized at -20°C, protected from light, and prepare DMSO stocks fresh or in single-use aliquots. Include a "Substrate + Buffer only" blank well to subtract auto-hydrolysis baseline noise[2].

-

Inner Filter Effect : If testing small-molecule inhibitors that absorb light at 360–380 nm, the excitation light may be blocked, artificially simulating inhibition. Action: Run a counter-screen using free AMC to ensure the inhibitor does not quench the fluorophore directly.

References

-

USA Chemical Suppliers - Products: 'Z', Page: 11 Source: American Chemical Suppliers URL: [Link]

-

Selective Inhibition of the Collagenolytic Activity of Human Cathepsin K by Altering Its S2 Subsite Specificity Source: Biochemistry (ACS Publications) URL:[Link]

-

Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound Source: PubMed Central (NIH) URL: [Link]

-

Cathepsin B, K, and S Are Expressed in Cerebral Aneurysms and Promote the Progression of Cerebral Aneurysms Source: Stroke (AHA Journals) URL:[Link]

Sources

- 1. USA Chemical Suppliers - Products: 'Z', Page: 11 [americanchemicalsuppliers.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

Difference between Z-Gly-Pro-Arg-Mca and Z-Gly-Pro-Arg-AMC

The following technical guide is structured to address the specific comparison between Z-Gly-Pro-Arg-Mca and Z-Gly-Pro-Arg-AMC .

Executive Summary: The Nomenclature Paradox In the vast majority of commercial and laboratory contexts, Z-Gly-Pro-Arg-Mca and Z-Gly-Pro-Arg-AMC refer to the exact same chemical entity .

The confusion arises from inconsistent abbreviation standards in the peptide synthesis industry:

-

MCA is an acronym for Methyl Coumaryl Amide (a synonym for AMC).[2]

-

Mca (Mixed Case) strictly refers to (7-Methoxycoumarin-4-yl)acetyl , a distinct fluorophore used in FRET substrates.[3]

Critical Warning: While Z-Gly-Pro-Arg-Mca is likely a vendor-specific label for the AMC substrate, you must verify the chemical structure. If the "Mca" refers to the methoxycoumarin-acetyl group, the physics of your assay (excitation/emission) will fail under AMC settings.

Comparative Analysis, Chemical Identity, and Assay Protocols[1]

Part 1: Chemical Identity & The "Mca" vs. "AMC" Distinction[5]

To ensure experimental success, you must first validate which "Mca" you possess. The table below differentiates the two potential fluorophores implied by the nomenclature.

Table 1: Fluorophore Specification Comparison

| Feature | AMC (Standard) | Mca (Strict Definition) |

| Full Name | 7-Amino-4-methylcoumarin | (7-Methoxycoumarin-4-yl)acetyl |

| Common Abbreviation | AMC, MCA | Mca, MOCAc |

| Chemical Linkage | Amide bond (to C-terminus) | Peptide bond (usually N-term or Lys sidechain) |

| Excitation ( | 380 nm (UV/Blue) | 328 nm (UV) |

| Emission ( | 440–460 nm (Blue) | 393 nm (Blue/Violet) |

| Mechanism | Fluorogenic Leaving Group | FRET Donor (requires Quencher like Dnp) |

| Z-GPR Context | Standard Product. Cleavage releases free AMC. | Highly Unlikely. Z-group blocks N-term; Mca is an acid, not an amine. |

Verdict: The compound labeled Z-Gly-Pro-Arg-Mca is almost certainly Z-Gly-Pro-Arg-MCA (Methyl Coumaryl Amide), which is chemically identical to Z-Gly-Pro-Arg-AMC .

Structural Visualization

The following diagram illustrates the chemical logic and the potential nomenclature error.

Caption: Decision tree to validate the chemical identity of the substrate based on linkage type.

Part 2: Mechanistic Action & Enzyme Kinetics

Assuming the substrate is the standard Z-Gly-Pro-Arg-AMC (CAS: 201928-42-9), it is a highly specific substrate for Thrombin , Trypsin , and Cathepsin K .

Mechanism of Cleavage

The tripeptide sequence Gly-Pro-Arg (GPR) fits into the active site of the protease. The enzyme targets the amide bond between the C-terminal Arginine (Arg) and the AMC fluorophore.

-

Intact Substrate: Weakly fluorescent (fluorescence is quenched via the amide bond).

-

Cleavage Event: Hydrolysis of the Arg-AMC bond.

-

Result: Release of free 7-Amino-4-methylcoumarin (AMC) , which is highly fluorescent.[4]

Kinetic Parameters (Thrombin)

- : ~20 µM (varies by buffer/pH)

-

: ~18–20

-

Specificity: The "Z" (Benzyloxycarbonyl) group protects the N-terminus, preventing aminopeptidase degradation and mimicking the P4/P5 interactions of natural fibrinogen.

Part 3: Experimental Protocol (Thrombin/Trypsin Assay)

This protocol is designed for a 96-well plate format using Z-Gly-Pro-Arg-AMC.

Materials

-

Substrate: Z-Gly-Pro-Arg-AMC (often labeled Z-Gly-Pro-Arg-Mca by some vendors).[5][6][7]

-

Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 8.0. (For Cathepsin K, use Sodium Acetate pH 5.5).

-

Standard: Free AMC (7-Amino-4-methylcoumarin) for calibration.

-

Instrument: Fluorescence Microplate Reader.

Workflow Visualization

Caption: Step-by-step kinetic assay workflow for Z-Gly-Pro-Arg-AMC.

Detailed Steps

-

Stock Solution Preparation:

-

Dissolve 5 mg of Z-Gly-Pro-Arg-AMC (MW ~656.14 g/mol ) in DMSO to create a 10 mM stock solution.

-

Storage: Aliquot and store at -20°C. Protect from light.

-

-

Assay Buffer Preparation:

-

Prepare 50 mM Tris-HCl, pH 7.8, containing 10 mM

(for Thrombin/Trypsin). -

Note: BSA (0.1%) prevents enzyme adsorption to the plastic.

-

-

Reaction Setup:

-

Test Well: 50 µL Enzyme Solution + 50 µL Substrate Working Solution (100 µM).

-

Blank Well: 50 µL Buffer + 50 µL Substrate Working Solution.

-

Standard Curve: Serial dilution of free AMC (0 – 10 µM) to convert RFU to moles of product.

-

-

Measurement:

-

Mode: Kinetic (read every 30–60 seconds for 20 minutes).

-

Wavelengths: Excitation

nm; Emission -

Calculation: Calculate the slope (RFU/min) of the linear portion of the curve. Subtract the blank slope.

-

Part 4: Troubleshooting & Validation

If you observe no fluorescence or high background , refer to this diagnostic table:

| Symptom | Probable Cause | Solution |

| No Signal | Wrong Wavelengths | Ensure you are using AMC settings (380/460), not Mca/Dnp (325/393). |

| No Signal | Enzyme Inactive | Validate enzyme with a known standard or chromogenic substrate (pNA). |

| High Background | Free AMC Contamination | Check substrate purity (HPLC). Old substrate may hydrolyze spontaneously. |

| Non-Linear Rate | Substrate Depletion | Reduce enzyme concentration or increase substrate concentration ( |

References

-

Peptide Institute, Inc. (n.d.). Z-Gly-Pro-Arg-MCA (Code 3208-v). Retrieved from

- Verifies that Z-Gly-Pro-Arg-MCA is the catalog name for the AMC substr

-

Bachem. (2021). Chromophores/fluorophores: spectral properties and characteristics. Retrieved from

- Defines the spectral differences between AMC and Mca fluorophores.

-

MedChemExpress. (n.d.).[4] Z-Gly-Pro-Arg-AMC Hydrochloride.[4][8][9] Retrieved from

- Provides kinetic data and solubility protocols for the AMC substr

-

Sigma-Aldrich. (n.d.). Peptide Labeling: AMC vs Mca. Retrieved from

- Explains the structural difference between AMC (amide linkage) and Mca (acid/FRET).

-

Kawashima, H., et al. (1996).[5][10] Biol. Pharm.[10] Bull., 19, 1026.[5][10]

-

Primary literature citing Z-Gly-Pro-Arg-AMC for Thrombin/Cathepsin K assays.

-

Sources

- 1. AMC / MCA Substrates › PeptaNova [wordpress.peptanova.de]

- 2. AMC / MCA Substrates › PeptaNova [peptanova.de]

- 3. bachem.com [bachem.com]

- 4. USA Chemical Suppliers - Products: 'Z', Page: 11 [americanchemicalsuppliers.com]

- 5. Z-Gly-Pro-Arg-AMC › PeptaNova [peptanova.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. umb.edu.pl [umb.edu.pl]

- 8. Z-GLY-PRO-ARG-AMC HCL | 201928-42-9 [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. peptide.co.jp [peptide.co.jp]

Molecular weight and solubility of Z-Gly-Pro-Arg-Mca HCl

Executive Summary

Z-Gly-Pro-Arg-Mca HCl (also known as Z-Gly-Pro-Arg-AMC ) is a high-performance fluorogenic peptide substrate widely utilized in drug discovery and enzymology to quantify the activity of serine and cysteine proteases, specifically Thrombin , Trypsin , and Cathepsin K .[1][2][3]

This guide provides a rigorous technical breakdown of its physicochemical properties, solubility mechanics, and experimental protocols. It addresses the common nomenclature confusion between "Mca" and "AMC" and offers a self-validating workflow for stock solution preparation.

Part 1: Nomenclature and Chemical Identity

The "Mca" vs. "AMC" Clarification

In the context of this specific sequence (Z-Gly-Pro-Arg ), the suffix -Mca refers to 7-amino-4-methylcoumarin (often abbreviated as AMC or MCA in legacy literature).

-

Standard Nomenclature: Z-Gly-Pro-Arg-AMC

-

Chemical Name: Benzyloxycarbonyl-Glycyl-Prolyl-Arginine-4-methylcoumaryl-7-amide Hydrochloride

-

Critical Distinction: Do not confuse this C-terminal -Mca (amide linkage) with the N-terminal fluorophore Mca- ((7-Methoxycoumarin-4-yl)acetyl) often used in FRET substrates. The presence of the N-terminal Z- (Benzyloxycarbonyl) group confirms that the fluorophore is at the C-terminus, acting as a leaving group.

Physicochemical Specifications

| Property | Specification |

| Full Chemical Name | Z-Gly-Pro-Arg-7-amino-4-methylcoumarin HCl |

| CAS Number | 201928-42-9 |

| Molecular Formula | |

| Molecular Weight (Salt) | 656.14 g/mol (Use this for molarity calc.) |

| Molecular Weight (Free Base) | 619.67 g/mol |

| Appearance | White to off-white lyophilized powder |

| Excitation / Emission | |

| Solubility | Soluble in DMSO (>10 mM), Methanol, Ethanol |

Part 2: Solubility and Stability Mechanics

Solubility Profile

The solubility of Z-Gly-Pro-Arg-Mca HCl is governed by the competing hydrophobic nature of the Z-group (benzyloxycarbonyl) and the coumarin ring versus the hydrophilic, basic guanidino group of the Arginine .

-

Primary Solvent (Stock): DMSO (Dimethyl Sulfoxide) is the gold standard. The compound is highly soluble in DMSO due to its ability to solvate the aromatic rings.

-

Secondary Solvent: Methanol or Ethanol (absolute) can be used but are more volatile, leading to concentration shifts over time.

-

Aqueous Buffer: The compound has limited solubility in pure water or acidic buffers. It must be diluted from a DMSO stock into the assay buffer.[4] The final DMSO concentration in the assay should be kept < 1% (v/v) to avoid enzyme inhibition.

Stability and Storage[4]

-

Hygroscopic Nature: The HCl salt form is hygroscopic. Moisture absorption leads to hydrolysis of the Arg-AMC amide bond, releasing high background fluorescence.

-

Photostability: The AMC fluorophore is light-sensitive. Store stocks in amber vials or wrapped in foil.

-

Temperature:

-

Powder: -20°C (stable for >1 year).

-

Stock Solution (DMSO): -20°C or -80°C (stable for 6 months). Avoid freeze-thaw cycles.

-

Part 3: Experimental Protocols

Self-Validating Stock Preparation Workflow

This protocol ensures the integrity of the substrate is maintained, minimizing background noise (fluorescence) in sensitive assays.

Materials:

-

Anhydrous DMSO (freshly opened or stored over molecular sieves)

-

Vortex mixer

-

Amber microcentrifuge tubes

Protocol:

-

Equilibration: Allow the product vial to warm to room temperature before opening . This prevents atmospheric condensation from entering the cold vial.

-

Calculation: To prepare a 10 mM stock solution:

-

Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds until the solution is completely clear.

-

Aliquot: Immediately dispense into small aliquots (e.g., 20-50 µL) in amber tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store at -20°C.

Enzymatic Assay Workflow (Thrombin/Cathepsin K)

Assay Principle: The enzyme cleaves the amide bond between Arginine and the AMC moiety. Free AMC is highly fluorescent compared to the peptide-bound state.

Standard Reaction Conditions:

-

Buffer: 50 mM Tris-HCl or HEPES, pH 7.4 - 8.0 (enzyme dependent).

-

Substrate Concentration: Typically 10 µM - 100 µM (approx.

). -

Detection: Fluorescence Plate Reader (

).

Part 4: Visualization of Workflows

Stock Preparation & Handling Logic

This diagram illustrates the critical decision points to preserve chemical stability.

Caption: Workflow for preparing high-integrity stock solutions, emphasizing moisture control to prevent hydrolysis.

Mechanism of Action (Enzymatic Cleavage)

The following diagram details the molecular events during the assay.

Caption: The fluorogenic mechanism where proteolytic cleavage releases the AMC fluorophore, resulting in a measurable signal increase.

Part 5: References

-

Peptide Institute. List of Fluoro-/Chromogenic Substrates. Retrieved from .

-

MedChemExpress. Z-Gly-Pro-Arg-AMC hydrochloride Datasheet. Retrieved from .

-

Bachem. Z-Gly-Pro-Arg-AMC[6][7] · HCl Product Specifications. Retrieved from .

-

Aat Bioquest. Chemical and Spectral Properties of AMC Substrates. Retrieved from .

-

Sigma-Aldrich. Fluorogenic Peptide Substrates: Handling and Storage. Retrieved from .

Sources

Technical Guide: Measuring Cathepsin K Activity Using Z-Gly-Pro-Arg-Mca

Topic: Role of Z-Gly-Pro-Arg-Mca in Measuring Cathepsin K Activity Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

Cathepsin K (Cat K) is a lysosomal cysteine protease with a critical role in bone resorption, uniquely capable of cleaving type I collagen at the triple helix. While many cysteine cathepsins share overlapping substrate specificities, Cathepsin K exhibits a distinct structural preference for proline at the P2 position .[1][2][3][4]

This guide details the application of Z-Gly-Pro-Arg-Mca (also referred to as Z-GPR-AMC) as a fluorogenic substrate for Cathepsin K. Unlike the generic cathepsin substrate Z-Phe-Arg-Mca, the Z-GPR-Mca sequence mimics the proline-rich cleavage sites found in collagen, offering enhanced selectivity for Cat K over Cathepsins L and B. This document provides a validated protocol, mechanistic insights into the P2 specificity, and strategies to mitigate cross-reactivity with serine proteases (e.g., thrombin).

Mechanistic Basis: The P2 Proline Specificity

The utility of Z-Gly-Pro-Arg-Mca is grounded in the structural biology of the Cathepsin K active site.

The S2 Pocket Determinant

Most papain-like cysteine proteases (e.g., Cathepsin L, B, S) possess a hydrophobic S2 pocket that preferentially binds bulky, hydrophobic residues like Phenylalanine (Phe) or Leucine (Leu). Consequently, Z-Phe-Arg-Mca and Z-Leu-Arg-Mca are highly active but non-specific substrates.

Cathepsin K is unique.[4] Its S2 pocket is shaped to accommodate Proline , a rigid imino acid. This adaptation allows Cat K to degrade collagen, which is rich in Pro-X-Gly motifs.

-

Enzyme Recognition: The Proline at P2 binds tightly to the Cat K S2 subsite.

-

Cleavage: The peptide bond between Arginine (P1) and the Mca/AMC fluorophore is hydrolyzed.

Kinetic Selectivity

While Z-GPR-Mca is a robust substrate for Cat K (

-

Cathepsin B: Shows weak activity towards Z-GPR-Mca (

), approximately 12-fold lower than Cat K.[12] -

Serine Proteases: Z-GPR-Mca is a classic substrate for Thrombin and Trypsin . In crude biological samples (lysates, plasma), this cross-reactivity must be masked using selective inhibitors.

Mechanism of Action Diagram

The following diagram illustrates the specific binding and fluorogenic release mechanism.

Caption: Mechanism of Z-Gly-Pro-Arg-Mca hydrolysis by Cathepsin K. The P2 Proline residue confers specificity for the Cat K S2 pocket, leading to the release of the fluorescent AMC group.

Experimental Protocol

Reagents and Buffer Chemistry

The assay relies on an acidic pH to mimic the lysosomal environment and reducing agents to maintain the active site cysteine.

| Component | Concentration | Function |

| Buffer Base | 100 mM Sodium Acetate | Maintains pH 5.5 (Optimal for Cat K stability/activity).[5] |

| Reducing Agent | 2-4 mM DTT or L-Cysteine | Prevents oxidation of the active site Cysteine (Cys25). Critical: Add fresh. |

| Chelator | 1-2 mM EDTA | Sequesters divalent cations that may inhibit Cat K or activate metalloproteases. |

| Substrate | 10-50 µM Z-GPR-Mca | Fluorogenic reporter. Stock dissolved in DMSO. |

| Inhibitor (Ctrl) | 10 µM E-64 | Broad-spectrum Cysteine Protease inhibitor (Negative Control). |

| Inhibitor (Spec) | 100 nM Odanacatib | Highly selective Cathepsin K inhibitor (Specificity Check). |

Step-by-Step Assay Workflow

Step 1: Enzyme Activation (Pre-incubation) Cathepsin K (pro-enzyme or active) requires a reducing environment to ensure full activity.

-

Dilute Cathepsin K to 2x final concentration (e.g., 2-10 nM) in Assay Buffer (NaOAc pH 5.5, EDTA, DTT).

-

Incubate at room temperature (or 37°C) for 10–15 minutes.

-

Expert Note: If testing inhibitors, add them during this step to allow equilibrium binding before substrate addition.

-

Step 2: Substrate Preparation

-

Prepare a 10 mM stock of Z-Gly-Pro-Arg-Mca in DMSO. Store at -20°C, protected from light.

-

Dilute substrate to 2x working concentration (e.g., 40 µM) in Assay Buffer just before use.

Step 3: Reaction Initiation

-

In a black 96-well plate (to minimize background scattering), add 50 µL of Pre-incubated Enzyme.

-

Add 50 µL of Substrate Solution.

-

Final Volume: 100 µL. Final Substrate Concentration: 20 µM.

Step 4: Kinetic Measurement

-

Immediately place the plate in a fluorescence microplate reader.

-

Settings:

-

Excitation: 360 nm (± 20 nm)

-

Emission: 460 nm (± 20 nm)

-

Mode: Kinetic (Read every 60 seconds for 30–60 minutes).

-

Temperature: 37°C (Physiological) or 25°C (Standard bench).

-

Step 5: Data Analysis

-

Calculate the slope (RFU/min) from the linear portion of the curve.

-

Subtract the slope of the "No Enzyme" blank.

Validation and Specificity Strategy

Since Z-GPR-Mca is not perfectly specific, "Self-Validating" controls are mandatory.

Discriminating Cathepsin K from Serine Proteases

If measuring activity in tissue lysates or plasma :

-

The Problem: Thrombin and Trypsin cleave Z-GPR-Mca efficiently.

-

The Solution: Add PMSF (1 mM) or AEBSF to the assay buffer. These inhibit serine proteases but do not affect Cathepsin K.

Discriminating Cathepsin K from Cathepsin B

-

The Problem: Cathepsin B has minor activity against Z-GPR-Mca.

-

The Solution: Run a parallel well with CA-074 (1 µM), a highly selective Cathepsin B inhibitor.

-

Calculation: Cat K Activity = (Total Activity) - (Activity in presence of Odanacatib).

-

Alternatively: Cat K Activity

Total Activity (if CA-074 is present and PMSF is present).

-

Assay Validation Workflow Diagram

Caption: Workflow for isolating Cathepsin K activity in complex samples using differential inhibition.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Substrate degradation or high concentration. | Check stock purity. Do not exceed 50 µM substrate (Inner Filter Effect). |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Reduce enzyme concentration. Ensure fresh DTT is present (Cys proteases oxidize rapidly). |

| Signal in "Inhibited" Control | Cross-reactivity with other proteases. | Use the "Cocktail Approach": Add PMSF (Serine) + Pepstatin A (Aspartic) + CA-074 (Cat B) to isolate Cat K. |

| Low Signal | pH mismatch. | Ensure pH is 5.5. Cat K activity drops significantly above pH 7.0. |

References

-

Lecaille, F., et al. (2002). "The S2 subsites of cathepsins K and L and their contribution to collagen degradation."[3] Protein Science.

-

Bachem. "Z-Gly-Pro-Arg-AMC HCl Product Data."[5][10][13] Bachem Catalog.

-

MedChemExpress. "Z-Gly-Pro-Arg-AMC hydrochloride: Cathepsin K and Trypsin Substrate." MCE Product Monograph.

-

Chazottes, E., et al. (2003). "Probing cathepsin K activity with a selective substrate spanning its active site." Biochemical Journal.

-

Novotec. "Cathepsin K Activity Assay Kit Protocol." Novotec Medical.

Sources

- 1. Secure Verification [cer.ihtm.bg.ac.rs]

- 2. Proteolysis of human bone collagen by cathepsin K: characterization of the cleavage sites generating by cross-linked N-telopeptide neoepitope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Probing cathepsin K activity with a selective substrate spanning its active site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The S2 subsites of cathepsins K and L and their contribution to collagen degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Z-Gly-Pro-Arg-AMC hydrochloride - Marques da Silva & Neves, Lda [marquessilvaneves.com]

- 8. Z-Gly-Pro-Arg-AMC › PeptaNova [peptanova.de]

- 9. chemimpex.com [chemimpex.com]

- 10. Bachem Z-Gly-Pro-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 11. Z-Gly-Pro-Arg-AMC HCl | Cathepsin | Ambeed.com [ambeed.com]

- 12. researchgate.net [researchgate.net]

- 13. shop.bachem.com [shop.bachem.com]

Z-Gly-Pro-Arg-MCA: A Comprehensive Guide to Granzyme A Detection and Kinetic Profiling

Executive Summary

Granzyme A (GzmA) is the most abundant serine protease stored within the cytolytic granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. Upon recognition of a target cell, GzmA is released into the immunological synapse to induce caspase-independent apoptosis and modulate the tumor immune microenvironment (TIME) 1[1]. Accurately quantifying GzmA activity is critical for evaluating immune cell potency, screening inhibitors, and profiling CAR-T cell therapies. This technical whitepaper outlines the mechanistic chemistry, kinetic profiling, and self-validating experimental protocols for detecting GzmA using the industry-standard fluorogenic substrate Z-Gly-Pro-Arg-MCA .

Mechanistic Grounding & Substrate Chemistry

Unlike Granzyme B, which cleaves after aspartic acid, GzmA exhibits a strict tryptase-like specificity, hydrolyzing peptide bonds immediately following basic amino acids—primarily Arginine (Arg) 2[2]. To exploit this, the synthetic substrate Z-Gly-Pro-Arg-MCA (interchangeably referred to as Z-GPR-AMC) was engineered with three distinct functional domains:

-

Z (Benzyloxycarbonyl): An N-terminal protecting group. Causality: The addition of the Z-group prevents non-specific degradation by ubiquitous exopeptidases in complex lysates and increases the overall hydrophobicity of the peptide, facilitating better interaction with the enzyme's active site.

-

Gly-Pro-Arg (GPR): The tripeptide recognition sequence. The P1 Arginine residue acts as the specific docking site for GzmA's catalytic triad.

-

MCA / AMC (4-Methyl-Coumaryl-7-Amide / 7-Amino-4-methylcoumarin): The reporter fluorophore. Causality: When conjugated via an amide bond to the carboxyl group of the P1 Arginine, the fluorescence of MCA is heavily quenched. Proteolytic cleavage of this specific amide bond liberates the free AMC leaving group, unquenching the molecule and yielding a robust fluorescent signal at an excitation of 380 nm and emission of 460 nm 3[3].

Granzyme A secretion and the proteolytic cleavage mechanism of Z-Gly-Pro-Arg-MCA substrate.

Cross-Reactivity & Kinetic Profiling

While Z-GPR-MCA is highly effective for detecting GzmA, the GPR recognition sequence is not entirely exclusive. It is a well-documented substrate for other proteases, most notably Thrombin and Cathepsin K 4[4].

Expertise Insight: When assaying purified recombinant GzmA, this cross-reactivity is negligible. However, when profiling complex biological matrices (e.g., tumor microenvironment lysates or whole blood serum), the presence of Thrombin or Cathepsins will yield false-positive fluorescence. A rigorously designed assay must account for this by incorporating selective inhibitors during the sample preparation phase.

Table 1: Comparative Kinetic Parameters for Z-GPR-MCA Cleavage

| Target Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | Specificity & Assay Notes |

| Thrombin | Z-GPR-AMC | 18.6 | 21.7 | High affinity; requires the addition of Hirudin in mixed lysates to block off-target cleavage 4[4]. |

| Cathepsin K | Z-GPR-AMC | N/A | N/A | High specific activity (~1949.5 pmol/min/µg); active primarily at acidic pH. Can be inhibited by E-64 5[5]. |

| Granzyme A | Z-GPR-AMC | High | Low | Primary target in CTL/NK degranulation assays; cleaves strictly after the Arg P1 residue 2[2]. |

Experimental Design: A Self-Validating Protocol

A common pitfall in fluorometric protease assays is reporting data solely in Relative Fluorescence Units (RFU). RFU values fluctuate drastically based on instrument gain, lamp age, and microplate optics. To establish a self-validating system , this protocol mandates the use of an internal AMC standard curve. This converts arbitrary RFU into absolute molarity (µM of product formed), ensuring absolute reproducibility across different laboratories 5[5].

Step-by-Step Methodology

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.5. (Causality: Tween-20 is critical to prevent the highly hydrophobic Z-protected substrate and the protease from non-specifically adsorbing to the polystyrene walls of the microplate).

-

Substrate Stock: Reconstitute Z-GPR-MCA in anhydrous DMSO to a 10 mM stock. Protect from light.

-

AMC Standard: Prepare a 1 mM stock of free AMC in DMSO.

2. Standard Curve Generation:

-

Dilute the free AMC stock in Assay Buffer to create a standard curve ranging from 0 to 50 µM (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50 µM) 5[5].

-

Plate 100 µL per well in a black, opaque-bottom 96-well plate.

3. Sample & Inhibitor Pre-incubation:

-

Add 50 µL of the biological sample (e.g., NK92 cell lysate or purified GzmA) to the designated wells.

-

Crucial Step: If working with complex lysates, add 10 µL of a targeted inhibitor cocktail (e.g., Hirudin to block Thrombin) and incubate at 37°C for 10 minutes.

4. Reaction Initiation:

-

Dilute the Z-GPR-MCA stock in Assay Buffer to 250 µM.

-

Add 40 µL of this working substrate solution to the sample wells (Final reaction volume = 100 µL; Final substrate concentration = 100 µM).

5. Kinetic Readout:

-

Immediately transfer the plate to a fluorometer pre-warmed to 37°C.

-

Measure fluorescence kinetically every 1 minute for 30 minutes at Ex: 380 nm / Em: 460 nm .

Step-by-step fluorometric assay workflow for isolating and detecting Granzyme A activity.

Data Analysis & Validation Pipeline

To extract meaningful biological insights from the raw data, follow this analytical pipeline:

-

Standard Curve Calibration: Plot the RFU values of the AMC standards against their known concentrations (µM). Perform a linear regression to obtain the equation

, where -

Initial Velocity (

) Calculation: Plot the kinetic RFU data of your samples over time. Identify the linear portion of the curve (typically the first 5–10 minutes before substrate depletion occurs) and calculate the slope ( -

Molar Conversion: Divide the

by the slope of your AMC standard curve (

By adhering to this self-validating framework, researchers ensure that their GzmA activity data is robust, reproducible, and shielded against the confounding variables of cross-reactivity and instrument bias.

References

-

Development of Granzyme A Turn-ON Fluorescent Activity-Based Probes - PMC / NIH - 1

-

Detection of Active Granzyme A in NK92 Cells with Fluorescent Activity-Based Probe - ACS Publications - 2

-

Z-Gly-Pro-Arg-AMC - PeptaNova -3

-

Bachem Z-Gly-Pro-Arg-AMC · HCl - Fisher Scientific - 4

-

Cathepsin K Protein, Mouse (His) - MedChemExpress - 5

Sources

- 1. Development of Granzyme A Turn‐ON Fluorescent Activity‐Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Z-Gly-Pro-Arg-AMC › PeptaNova [peptanova.de]

- 4. Bachem Z-Gly-Pro-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. medchemexpress.com [medchemexpress.com]

Technical Guide: Stability and Handling of Z-Gly-Pro-Arg-Mca in Aqueous Systems

The following technical guide details the stability, handling, and experimental optimization of Z-Gly-Pro-Arg-Mca (most accurately identified as Z-Gly-Pro-Arg-AMC , or Z-GPR-AMC).

Executive Summary

Z-Gly-Pro-Arg-Mca (often denoted as Z-Gly-Pro-Arg-AMC or Z-GPR-MCA ) is a fluorogenic tripeptide substrate widely used to assay serine proteases, specifically Thrombin , Trypsin , and Activated Protein C . While the solid reagent is highly stable, its behavior in aqueous buffers is governed by a kinetic competition between enzymatic turnover and spontaneous hydrolysis.

This guide addresses the nomenclature ambiguity, defines the stability boundaries in aqueous systems, and provides a self-validating protocol to minimize background signal degradation (noise) while maximizing assay sensitivity.

Chemical Identity & Nomenclature Clarification

Critical Distinction: In commercial catalogs, "Mca" and "MCA" are frequently used interchangeably. However, chemically they refer to distinct moieties. For the sequence Z-Gly-Pro-Arg-Mca :

-

The Reality: The "Mca" here refers to MCA (4-Methyl-Coumaryl-7-Amide) , also known as AMC (7-Amino-4-Methylcoumarin) .

-

The Structure: The fluorophore is attached to the C-terminal Arginine via an amide bond.

-

Mechanism: Proteolytic cleavage at the Arg-AMC bond releases free AMC, resulting in a strong fluorescence increase (Ex: 380 nm / Em: 460 nm).

Note: True "Mca" ((7-Methoxycoumarin-4-yl)acetyl) is an acid typically attached to the N-terminus of FRET substrates. Since this peptide is N-terminally blocked by a Z (Benzyloxycarbonyl) group, the "Mca" suffix here confirms it is the C-terminal AMC derivative.

Stability Profile in Aqueous Buffers

The stability of Z-Gly-Pro-Arg-AMC in solution is dictated by three vectors: pH-dependent hydrolysis , Temperature , and Photostability .

A. pH Dependence (The Hydrolysis Threshold)

The amide bond linking Arginine to the AMC fluorophore is susceptible to nucleophilic attack by hydroxide ions (

-

Acidic to Neutral (pH 3.0 – 7.0): High Stability. Spontaneous hydrolysis is negligible (< 0.1% per hour).

-

Physiological (pH 7.4): Moderate Stability. Suitable for assay durations of 1–4 hours. Background fluorescence will increase linearly but slowly.

-

Basic (pH > 8.5): Low Stability. The rate of spontaneous hydrolysis increases exponentially (base-catalyzed hydrolysis), leading to high background noise (High

) that masks enzymatic signal.

B. Solvent Effects & Solubility

Z-Gly-Pro-Arg-AMC is hydrophobic due to the Z-group and the coumarin ring.

-

Aqueous Solubility: Poor. Direct dissolution in buffer often leads to micro-precipitation, visible as erratic fluorescence readings (scattering).

-

Stock Solvent: Must be dissolved in DMSO or DMF (10–20 mM).

-

Working Solution: When diluting stock into buffer, the final organic solvent concentration should be kept < 1% (v/v) to avoid inhibiting the target enzyme, though the substrate itself remains soluble up to ~100 µM in 1% DMSO.

C. Photostability

The AMC fluorophore is susceptible to photobleaching upon intense UV excitation. However, the primary risk in storage is photo-oxidation of the stock solution, which can create yellowed byproducts that quench fluorescence via the Inner Filter Effect.

Degradation Pathways & Visualization

The following diagram illustrates the competing pathways of intended enzymatic cleavage versus environmental degradation.

Figure 1: Kinetic pathways affecting Z-Gly-Pro-Arg-AMC signal integrity. Green represents the desired pathway; Red and Grey represent degradation and instability vectors.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a stock that remains stable for >6 months at -20°C.

-

Calculate Mass: For 5 mg of Z-Gly-Pro-Arg-AMC (MW ~619.7 g/mol ), prepare a 10 mM solution.

-

Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid Ethanol, as evaporation alters concentration over time.

-

Volume: Add 806 µL of DMSO to 5 mg of substrate.

-

-

Dissolution: Vortex vigorously for 30 seconds. Sonicate for 1 minute if particles persist.

-

Aliquot: Dispense into light-protective amber tubes (20–50 µL aliquots) to prevent freeze-thaw cycles.

-

Storage: Store at -20°C over desiccant.

Protocol B: Self-Validating Stability Assay

Objective: Determine the "Safe Assay Window" for your specific buffer conditions before running valuable samples.

-

Buffer Prep: Prepare your assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA).

-

Substrate Dilution: Dilute DMSO stock 1:100 into buffer (Final: 100 µM).

-

Plate Setup:

-

Wells A1-A3: Buffer Only (Blank).

-

Wells B1-B3: Substrate in Buffer (No Enzyme) – Measures Spontaneous Hydrolysis.

-

Wells C1-C3: 1 µM Free AMC Standard – Measures Instrument Drift.

-

-

Kinetic Read: Measure Fluorescence (Ex 380/Em 460) every 5 minutes for 2 hours at 37°C.

-

Analysis:

-

Plot Fluorescence vs. Time for B1-B3.

-

Pass Criteria: Slope of B1-B3 should be < 1% of the signal generated by a positive control (enzyme) per hour. If slope is steep, check pH or temperature.

-

Quantitative Stability Data

| Condition | Stability Estimate | Recommendation |

| Solid Powder (-20°C) | > 2 Years | Keep desiccated; warm to RT before opening. |

| DMSO Stock (-20°C) | 6 Months | Avoid water contamination; use amber tubes. |

| Aqueous Buffer (pH 7.4, 4°C) | 24 Hours | Prepare fresh daily. Do not store. |

| Aqueous Buffer (pH 7.4, 37°C) | 4–6 Hours | Suitable for kinetic assays. |

| Aqueous Buffer (pH > 8.5) | < 1 Hour | Unsuitable for long kinetic reads; high background. |

Troubleshooting & Optimization

Workflow for Handling High Background

If your

Figure 2: Troubleshooting logic for fluorescence anomalies.

Key Optimization Tips:

-

Inner Filter Effect: At concentrations > 100 µM, the substrate itself can absorb the excitation light. Keep substrate concentration near

(typically 10–50 µM for Thrombin). -

Adsorption: Hydrophobic peptides stick to polystyrene. Use BSA (0.1%) or Tween-20 (0.05%) in the buffer to coat surfaces and prevent substrate loss.

References

-

Peptide Institute, Inc. List of Fluoro-/Chromogenic Substrates for Thrombin and Related Enzymes. (Confirming Z-Gly-Pro-Arg-MCA identity and applications).

-

Sigma-Aldrich (Merck). Product Information: Z-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrobromide. (Stability data in DMSO/Ethanol and storage protocols).

- Kawashima, et al.Substrate specificity of Thrombin and Thrombin-like proteases. Journal of Biochemistry. (Grounding for kinetic constants and pH optima).

-

Bachem. Technical Data Sheet: Z-Gly-Pro-Arg-AMC.[1] (Solubility and handling instructions).

-

MedChemExpress. Z-Gly-Pro-Arg-AMC Hydrochloride Datasheet.[2] (Storage conditions and solvent compatibility).

Sources

Methodological & Application

Technical Guide: Optimization of Z-Gly-Pro-Arg-AMC Fluorogenic Assays

Executive Summary

This technical guide details the optimal spectral parameters and experimental protocols for the fluorogenic substrate Z-Gly-Pro-Arg-AMC (Z-GPR-AMC). While primarily utilized for quantifying Thrombin activity, this substrate also serves as a probe for trypsin-like serine proteases, including Cathepsin K and Granzyme A .

The critical finding for assay optimization is the differential fluorescence between the peptide-bound state and the free 7-amino-4-methylcoumarin (AMC) fluorophore. Optimal signal-to-noise ratios are achieved using Excitation at 380 nm and Emission at 460 nm at a physiological pH (7.4–8.0).

Spectral Characteristics & Mechanistic Basis[1][2]

The Fluorogenic Switch

Z-GPR-AMC is a non-fluorescent (or weakly fluorescent) prodrug-like substrate. The coumarin fluorophore (AMC) is amide-bonded to the C-terminus of the Arginine residue. In this acylated state, the electron-donating capability of the amino group is restricted, quenching fluorescence.

Upon enzymatic hydrolysis of the Arg-AMC amide bond, free AMC is released. The restoration of the amine's lone pair electrons restores the intramolecular charge transfer (ICT) mechanism, resulting in a massive increase in quantum yield.

Optimal Wavelengths

While the absorption maximum of free AMC is approximately 350–354 nm, using this wavelength for excitation can lead to high background from biological samples (autofluorescence) and plasticware.

Recommended Settings:

| Parameter | Optimal Setting | Rationale |

|---|

| Excitation (

Expert Insight: Do not rely on the theoretical absorption max (354 nm). Exciting at 380 nm sacrifices <10% of maximal signal but significantly improves the Z' factor (assay robustness) by reducing background noise.

Detailed Experimental Protocol

Materials & Reagents[2]

-

Substrate: Z-Gly-Pro-Arg-AMC (Store stock at -20°C, desiccated).

-

Solvent: DMSO (Anhydrous). Avoid Ethanol if possible as it can inhibit some proteases at high concentrations.

-

Assay Buffer (Thrombin Specific):

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl (Isotonicity)

-

10 mM CaCl

(Critical: Thrombin is Ca -

0.1% BSA (Prevents enzyme adsorption to plastic)

-

-

Standard: 7-Amino-4-methylcoumarin (Free AMC) for calibration.

Workflow Diagram

The following diagram outlines the logical flow of the kinetic assay, from preparation to data acquisition.

Caption: Step-by-step workflow for high-throughput screening of Z-GPR-AMC hydrolysis.

Step-by-Step Procedure

-

Stock Preparation: Dissolve Z-GPR-AMC in DMSO to 10–20 mM. Aliquot and store at -20°C. Limit freeze-thaw cycles.

-

Enzyme Preparation: Dilute Thrombin (or target protease) in Assay Buffer. A typical final concentration is 0.1 – 10 nM, depending on specific activity.

-

Standard Curve Setup: Prepare a serial dilution of free AMC (0 to 10 µM) in Assay Buffer. This converts arbitrary RFU values into molar product release.

-

Reaction Initiation:

-

Add 50 µL of Enzyme solution to a black 96-well plate.

-

Add 50 µL of Substrate Working Solution (2x concentration).

-

Final Volume: 100 µL.

-

Final Substrate Concentration: Typically 50–100 µM (Ensure

; Thrombin

-

-

Kinetic Measurement:

-

Pre-warm plate reader to 37°C.

-

Read Fluorescence (Ex 380/Em 460) every 30–60 seconds for 30–60 minutes.

-

Shake plate for 5 seconds before the first read.

-

Signal Pathway & Mechanism

Understanding the molecular event is crucial for troubleshooting inhibition patterns.

Caption: Enzymatic hydrolysis mechanism releasing the fluorophore.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure your data is trustworthy (Trustworthiness in E-E-A-T), perform these validation steps:

The Inner Filter Effect (IFE)

At high substrate concentrations (>200 µM), the substrate itself may absorb the excitation light, reducing the signal linearly.

-

Validation: Run a standard curve of free AMC in the presence of high concentrations of uncleaved substrate. If the slope decreases compared to AMC alone, IFE is present.

pH Sensitivity

AMC fluorescence is pH-dependent.[1] The pKa of the AMC amine group is approximately 3.5, but the fluorescence quantum yield is stable above pH 7.0.

-

Risk: If your assay buffer is acidic (e.g., pH 5.5 for lysosomal enzymes), the fluorescence signal will be significantly quenched.

-

Solution: If an acidic assay is required, stop the reaction with a high-pH buffer (e.g., 100 mM Tris, pH 9.0) before reading (Endpoint Assay).

Substrate Specificity

While Z-GPR is optimized for Thrombin, it is not perfectly specific.

-

Cross-reactivity: High concentrations of Trypsin or Plasmin will also cleave this substrate. Use specific inhibitors (e.g., Hirudin for Thrombin) to validate that the signal is target-specific.

References

-

Sigma-Aldrich. Z-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrobromide Datasheet.Link

-

AAT Bioquest. Product Information Sheet: Z-Gly-Pro-AMC.[2]Link

-

MedChemExpress. Z-Gly-Pro-Arg-AMC Protocol and Kinetic Data.Link

-

Bachem. Z-Gly-Pro-Arg-AMC[3][4] · HCl Product Specifications.Link

-

BenchChem. Spectroscopic Properties of 7-Amino-4-methylcoumarin.Link

Sources

Application Note: A Comprehensive Guide to the Kinetic Analysis of Trypsin Activity Using the Fluorogenic Substrate Z-Gly-Pro-Arg-MCA

Abstract

This application note provides a detailed framework for researchers, scientists, and drug development professionals to accurately determine the kinetic parameters of trypsin, a model serine protease, using the highly specific fluorogenic substrate, Z-Gly-Pro-Arg-7-amido-4-methylcoumarin (Z-Gly-Pro-Arg-MCA). We delve into the underlying principles of the assay, from the enzymatic cleavage of the substrate to the resulting fluorescence signal. This guide offers a robust, step-by-step protocol covering reagent preparation, execution of the kinetic assay, and comprehensive data analysis using the Michaelis-Menten model. By explaining the causality behind experimental choices and incorporating self-validating steps, this document serves as a practical and authoritative resource for characterizing trypsin activity and evaluating potential inhibitors.

Introduction: The "Why" of Enzyme Kinetic Analysis

Trypsin, a serine protease found in the digestive system, plays a crucial role in protein metabolism by hydrolyzing peptide bonds primarily after lysine or arginine residues.[1][2] Beyond its physiological function, trypsin serves as a vital tool in various biotechnological applications, from proteomics to cell culture. The study of its enzymatic kinetics—the rate at which it catalyzes reactions—is fundamental to understanding its biological function, developing specific inhibitors for therapeutic purposes, and optimizing its use in industrial processes.[3]

Enzyme kinetics provides quantitative measures of an enzyme's catalytic efficiency and its affinity for a substrate.[4] The two key parameters derived from these studies are the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, serving as an indicator of the enzyme's affinity for the substrate. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[3][4]

To measure these parameters accurately, fluorogenic assays have become the gold standard due to their high sensitivity and continuous nature.[5][6] This guide focuses on the use of Z-Gly-Pro-Arg-MCA, a synthetic substrate specifically designed for trypsin and related enzymes.[7][8] The tripeptide sequence Gly-Pro-Arg mimics the natural cleavage site for trypsin, ensuring high specificity.[2]

Principle of the Assay: From Cleavage to Photon

The kinetic analysis of trypsin using Z-Gly-Pro-Arg-MCA is based on a straightforward yet elegant principle. The substrate itself is non-fluorescent. However, upon enzymatic action by trypsin, the amide bond between the arginine residue and the fluorescent reporter group, 7-amido-4-methylcoumarin (AMC), is cleaved.[9][10][11] The release of free AMC, a highly fluorescent molecule, results in a measurable increase in fluorescence intensity over time.

The reaction proceeds as follows:

Z-Gly-Pro-Arg-MCA (Non-fluorescent) + H₂O --(Trypsin)--> Z-Gly-Pro-Arg-OH + AMC (Fluorescent)

The rate of this reaction is directly proportional to the rate of increase in fluorescence. By monitoring this signal, we can determine the initial reaction velocity (V₀) under various substrate concentrations. The free AMC product has a maximum excitation wavelength of approximately 360-380 nm and a maximum emission wavelength of around 440-460 nm.[9][11][12]

Caption: Workflow of the fluorogenic trypsin assay.

Materials, Reagents, and Formulations

Successful kinetic analysis hinges on the quality and proper preparation of all components.

Equipment

-

Fluorescence microplate reader with temperature control and kinetic reading capabilities.

-

Calibrated single and multichannel pipettes.

-

Low-volume, black, flat-bottom 96-well microplates (to minimize background fluorescence and light scatter).

-

Standard laboratory equipment (vortex mixer, centrifuge, etc.).

Reagents

-

Trypsin (from bovine or porcine pancreas, sequencing grade)[13]

-

7-Amino-4-methylcoumarin (AMC), as a standard[12]

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Tris-HCl

-

Sodium Chloride (NaCl)

-

Calcium Chloride (CaCl₂)

-

Bovine Serum Albumin (BSA) (optional, to prevent enzyme adsorption)

-

Ultrapure water

Solution Preparation

Causality Note: The assay buffer is formulated to mimic physiological conditions optimal for trypsin activity. Tris provides pH buffering around 8.0, NaCl maintains ionic strength, and CaCl₂ is crucial as calcium ions stabilize trypsin's structure and enhance its activity.

-

Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 8.0):

-

Substrate Stock Solution (e.g., 10 mM Z-Gly-Pro-Arg-MCA):

-

The substrate is sparingly soluble in aqueous solutions and should be dissolved in 100% DMSO.[12]

-

Calculate the required mass for your desired concentration (e.g., for a formula weight of 700 g/mol , 7.0 mg in 1 mL DMSO gives a 10 mM solution).

-

Aliquot into small volumes to avoid repeated freeze-thaw cycles and store desiccated at -20°C, protected from light.[7]

-

-

Trypsin Stock Solution (e.g., 1 mg/mL):

-

Reconstitute lyophilized trypsin in cold, dilute HCl (e.g., 1 mM HCl) to the desired concentration.[13] A slightly acidic pH improves stability.

-

Determine the active concentration of the enzyme solution via titration if necessary.

-

Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

-

AMC Standard Stock Solution (e.g., 1 mM):

-

Dissolve AMC powder in DMSO to create a concentrated stock solution.[12]

-

Store this stock in aliquots at -20°C, protected from light.

-

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

Part A: Generating the AMC Standard Curve

Trustworthiness Note: A standard curve is essential for converting arbitrary Relative Fluorescence Units (RFU) into a precise molar concentration of the product. This step validates the fluorescence measurements and is crucial for calculating the reaction velocity in standard units (e.g., µmol/min).

-

Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer. For example, from a 1 mM stock, create standards ranging from 0 µM to 50 µM.

-

Add 200 µL of each standard dilution to triplicate wells of a black 96-well plate.

-

Measure the fluorescence at the predetermined excitation (~380 nm) and emission (~460 nm) wavelengths.

-

Plot the average RFU against the known AMC concentration (µM).

-

Perform a linear regression on the data. The slope of this line (RFU/µM) will be your conversion factor.

| AMC Concentration (µM) | Average RFU (Example) |

| 0 | 50 |

| 5 | 1050 |

| 10 | 2045 |

| 20 | 4055 |

| 30 | 6050 |

| 40 | 8040 |

| 50 | 10050 |

Part B: The Kinetic Assay

-

Prepare Substrate Dilutions: On the day of the experiment, create a 2X working solution series of Z-Gly-Pro-Arg-MCA in Assay Buffer. The concentrations should span a range that is expected to bracket the Kₘ value (e.g., 0.5 µM to 100 µM final concentration).

-

Expertise Note: A wide range of substrate concentrations is critical. Low concentrations help define the initial linear portion of the Michaelis-Menten curve, while high concentrations are needed to approach and define Vₘₐₓ.

-

-

Prepare Enzyme Solution: Thaw the trypsin stock solution on ice. Prepare a 2X working solution of trypsin in Assay Buffer. The final concentration should be chosen so that the reaction proceeds at a steady, measurable rate for at least 10-15 minutes. This often requires empirical determination but typically falls in the nanomolar range.[10][11]

-

Assay Setup:

-

Add 100 µL of each 2X substrate dilution to triplicate wells of the 96-well plate.

-

Include "no enzyme" controls (100 µL of Assay Buffer instead of enzyme solution) to measure background substrate hydrolysis.

-

Equilibrate the plate to the desired assay temperature (e.g., 37°C) in the microplate reader for 5 minutes.

-

-

Initiate and Read:

-

Initiate the reaction by adding 100 µL of the 2X trypsin working solution to all wells.

-

Immediately start kinetic measurements, recording fluorescence every 30-60 seconds for 15-30 minutes.

-

Part C: Data Analysis and Interpretation

-

Calculate Initial Velocity (V₀):

-

For each substrate concentration, plot RFU versus time (in minutes).

-

Identify the initial linear portion of each curve. The slope of this linear phase represents the initial velocity (V₀) in RFU/min.

-

Self-Validation: If the plot is not linear for the first several minutes, the enzyme concentration may be too high, leading to rapid substrate depletion. The assay should be repeated with a lower enzyme concentration.

-

-

Convert V₀ to Molar Units:

-

Using the slope from the AMC standard curve, convert V₀ from RFU/min to µM/min.

-

V₀ (µM/min) = (Slope of kinetic data [RFU/min]) / (Slope of AMC standard curve [RFU/µM])

-

-

Determine Kₘ and Vₘₐₓ:

-

Plot the calculated initial velocities (V₀ in µM/min) against the corresponding substrate concentrations ([S] in µM).

-

Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to the Michaelis-Menten equation[4][14]: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

-

The software will provide the best-fit values for Vₘₐₓ and Kₘ along with their standard errors.

-

| [Substrate] (µM) | V₀ (RFU/min) | V₀ (µM/min) |

| 0.5 | 55 | 0.275 |

| 1 | 105 | 0.525 |

| 5 | 420 | 2.10 |

| 10 | 680 | 3.40 |

| 25 | 1050 | 5.25 |

| 50 | 1300 | 6.50 |

| 100 | 1500 | 7.50 |

(Example data assumes a standard curve slope of 200 RFU/µM)

Caption: A flowchart for analyzing enzyme kinetic data.

Advanced Considerations and Troubleshooting

-

Inner Filter Effect: At high substrate or product concentrations, the fluorescent molecules can reabsorb emitted light, leading to an underestimation of the true fluorescence.[15] This can be mitigated by ensuring the total absorbance of the solution at the excitation and emission wavelengths remains low. If suspected, the assay should be repeated with lower concentrations.

-

Substrate Solubility: Z-Gly-Pro-Arg-MCA has limited aqueous solubility. Ensure the final DMSO concentration in the assay is low (typically <5%) and consistent across all wells, as high concentrations of organic solvents can inhibit enzyme activity.

-

Enzyme Stability: Prepare the final enzyme dilution immediately before use and keep it on ice to maintain its activity.

-

Lineweaver-Burk Plot: While non-linear regression is the more accurate method, the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]) can be a useful diagnostic tool.[11][16] It linearizes the data, but can disproportionately weight data points at low substrate concentrations.

Conclusion

The fluorogenic assay using Z-Gly-Pro-Arg-MCA provides a sensitive, continuous, and highly specific method for determining the kinetic parameters of trypsin. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can generate reliable and reproducible data. This robust methodology is invaluable for fundamental enzyme characterization, high-throughput screening of potential inhibitors, and quality control in various biotechnological applications.

References

-

PubMed. (2003, September 15). Trypsin activity assay in substrate-specific one- and two-dimensional gels: a powerful method to separate and characterize novel proteases in active form in biological samples. Available from: [Link]

-

JASCO Global. (2021, April 2). Measurement of trypsin activity using fluorescence peptide substrate. Available from: [Link]

-

PMC. Beyond the Michaelis-Menten equation: Accurate and efficient estimation of enzyme kinetic parameters. Available from: [Link]

-

GraphPad. GraphPad Prism 11 Curve Fitting Guide - Example: Fitting an enzyme kinetics curve. Available from: [Link]

-

PMC. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Available from: [Link]

-

MDPI. (2021, March 31). A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin. Available from: [Link]

-

YouTube. (2021, May 7). Enzyme Kinetics Data Analysis. Available from: [Link]

-

ResearchGate. Tryptic enzyme activity (hydrolyzed substrate, nmol MCA min − 1 larva − 1 ) for. Available from: [Link]

-

SciELO. (2012, November 27). A Sensitive Fluorescent Assay for Trypsin Activity in Biological Samples using BSA-Au Nanoclusters. Available from: [Link]

-

TeachMePhysiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. Available from: [Link]

-

CDD Support. (2025, April 21). Enzyme Kinetics: Michaelis-Menten Equation (Km). Available from: [Link]

-

PeptaNova. Z-Gly-Pro-Arg-AMC. Available from: [Link]

-

ResearchGate. (2025, August 6). A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates. Available from: [Link]

-

ResearchGate. (PDF) Substrate Specificity of Trypsin Investigated by Using a Gentic Selection. Available from: [Link]

-

PubMed. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides.... Available from: [Link]

-

PubMed. Use of fluorogenic substrates to visualize trypsin and chymotrypsin inhibitors after electrophoresis. Available from: [Link]

-

Helmholtz Munich. (2010, December 1). TITLE In-Solution-Digest CATEGORY Digestion AUTHOR Core Facility Proteomics VERSION # 4.1 DATE 1.12.2010 REAGENTS Use HPLC wate. Available from: [Link]

-

MP Biomedicals. TECHNICAL INFORMATION Trypsin. Available from: [Link]

-

STANDARD OPERATING PROCEDURE. Trypsin Digestion of Cell Lysate, using automated liquid handler. Available from: [Link]

-

Frontiers. (2022, April 20). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beyond the Michaelis-Menten equation: Accurate and efficient estimation of enzyme kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. support.collaborativedrug.com [support.collaborativedrug.com]

- 5. mdpi.com [mdpi.com]

- 6. Use of fluorogenic substrates to visualize trypsin and chymotrypsin inhibitors after electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Z-Gly-Pro-Arg-AMC › PeptaNova [peptanova.de]

- 9. jasco-global.com [jasco-global.com]

- 10. jascoinc.com [jascoinc.com]

- 11. jascoinc.com [jascoinc.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. helmholtz-munich.de [helmholtz-munich.de]

- 14. graphpad.com [graphpad.com]

- 15. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 16. teachmephysiology.com [teachmephysiology.com]

High-Throughput Screening Protocol Using Z-GPR-AMC Substrate: A Detailed Application Guide

Audience: Researchers, scientists, and drug development professionals engaged in protease inhibitor screening and enzymatic activity assays.

Abstract: This document provides a comprehensive, technically detailed guide for establishing a robust high-throughput screening (HTS) assay using the fluorogenic substrate Z-Gly-Pro-Arg-AMC (Z-GPR-AMC). We delve into the core principles of the assay, provide step-by-step protocols for both biochemical and cell-based formats, and offer expert insights into data analysis and troubleshooting. This guide is designed to empower researchers to implement a self-validating and reliable screening cascade for the identification of novel protease inhibitors.

Introduction: The Utility of Z-GPR-AMC in Protease Research

Z-Gly-Pro-Arg-AMC (Z-GPR-AMC) is a synthetic peptide substrate that is instrumental in the study of a specific class of proteases. Its utility is rooted in its fluorogenic nature; the 7-amido-4-methylcoumarin (AMC) group is quenched when part of the intact peptide.[1][2][3] Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety, the liberated AMC fluoresces brightly, providing a direct and sensitive measure of enzymatic activity.[1][2][3][4]

This substrate is particularly valuable for assaying the activity of trypsin-like serine proteases, which preferentially cleave after arginine and lysine residues. Z-GPR-AMC has been identified as a substrate for several key enzymes, including:

-

Cathepsin K: A lysosomal cysteine protease involved in bone resorption and implicated in osteoporosis.[5][6][7][8]

-

Thrombin: A critical serine protease in the coagulation cascade.[6][7]

-

Granzyme A: A serine protease found in the granules of cytotoxic T lymphocytes and natural killer cells, playing a role in inducing apoptosis.[6][7]

-

Trypsin: A well-characterized digestive serine protease.[8][9]

The direct relationship between substrate cleavage and fluorescence increase allows for real-time kinetic measurements, making it highly suitable for high-throughput screening (HTS) applications aimed at identifying inhibitors of these target enzymes.[4]

Principle of the Assay

The core of this HTS protocol lies in a "turn-on" fluorescence assay.[3] In the absence of enzymatic activity, the Z-GPR-AMC substrate remains intact and non-fluorescent. When a target protease is active, it recognizes the Gly-Pro-Arg sequence and cleaves the peptide bond, releasing the AMC fluorophore. The resulting increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction. Potential inhibitors will reduce the rate of AMC release, leading to a decrease in the fluorescence signal.

Materials and Reagents

Consistent and high-quality reagents are paramount for a successful and reproducible HTS campaign.

| Reagent | Recommended Supplier(s) | Catalog Number (Example) | Storage |

| Z-Gly-Pro-Arg-AMC hydrochloride | MedChemExpress, Bachem | HY-D0335, 4029476 | -20°C or -80°C, desiccated, protected from light[8] |

| Recombinant Human Cathepsin K | R&D Systems | 935-CY | -80°C |

| Recombinant Human Thrombin | Sigma-Aldrich | T4648 | -20°C |

| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 | Room Temperature |

| 7-Amino-4-methylcoumarin (AMC) | Sigma-Aldrich | A9891 | 4°C, protected from light |

| Assay Buffer Components (e.g., Tris-HCl, NaCl, EDTA, DTT) | Major Life Science Suppliers | Varies | Room Temperature |

| Black, flat-bottom 96-well or 384-well plates | Corning, Greiner Bio-One | 3820 (384-well) | Room Temperature |

Note: The choice of enzyme and its specific activity will necessitate optimization of the assay conditions.

Reagent Preparation

Z-GPR-AMC Stock Solution (10 mM): Dissolve the appropriate amount of Z-Gly-Pro-Arg-AMC hydrochloride in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 656.13 g/mol , dissolve 6.56 mg in 1 mL of DMSO. Store aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.[8]

Enzyme Stock Solution: Reconstitute the lyophilized enzyme in the buffer recommended by the manufacturer to a stock concentration of, for example, 100 µM. Aliquot and store at -80°C. The final working concentration will need to be empirically determined.

AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM. Store this stock solution at -20°C, protected from light. This will be used to generate a standard curve to quantify the amount of product formed.[2]

Assay Buffer: The composition of the assay buffer is critical and should be optimized for the specific protease being studied. A common starting point for many proteases is a buffer containing:

-

50 mM Tris-HCl, pH 7.5

-

150 mM NaCl

-

5 mM CaCl2

-

1 mM DTT (for cysteine proteases like Cathepsin K, add fresh)

-

0.01% (v/v) Triton X-100 or Tween-20 (to prevent non-specific binding)

Experimental Workflow: A Visual Guide

The overall workflow for a typical HTS campaign using Z-GPR-AMC is depicted below. This process is designed to be iterative, with initial screens followed by more detailed characterization of promising "hits."

Caption: High-throughput screening workflow using Z-GPR-AMC.

Detailed Experimental Protocols

The following protocols provide a framework for conducting protease activity assays using Z-GPR-AMC. Optimization is crucial for adapting these protocols to specific enzymes and experimental goals.[2]

Biochemical HTS Assay for Protease Inhibition (384-Well Format)

This protocol is designed for screening a compound library against a purified recombinant enzyme.

1. Compound Plating:

-

Prepare serial dilutions of test compounds and a positive control inhibitor in DMSO.

-

Using an automated liquid handler, dispense a small volume (e.g., 200 nL) of the compound solutions into the wells of a black, flat-bottom 384-well plate.

-

Include control wells:

-

Negative Control (0% Inhibition): DMSO only.

-

Positive Control (100% Inhibition): A known inhibitor of the target enzyme.

-

2. Enzyme Preparation and Addition:

-

Thaw the enzyme stock solution on ice.

-

Prepare the working enzyme solution by diluting the stock in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[10]

-

Dispense 10 µL of the diluted enzyme solution into each well of the compound plate.

3. Pre-incubation:

-

Briefly centrifuge the plates to ensure proper mixing.

-

Incubate the plates at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.

4. Reaction Initiation and Measurement:

-

Prepare the substrate working solution by diluting the Z-GPR-AMC stock solution in assay buffer. The final concentration should ideally be at or below the Michaelis-Menten constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors. For thrombin, a Km of 21.7 µM has been reported.[6][11]

-

Dispense 10 µL of the substrate solution to each well to initiate the reaction. The final assay volume will be 20 µL.

-

Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence kinetically with excitation at approximately 380 nm and emission at approximately 460 nm.[12] Record readings every 1-2 minutes for 30-60 minutes.

AMC Standard Curve

To quantify enzyme activity, a standard curve using free AMC is essential.[2]

1. AMC Dilutions:

-

Prepare a series of dilutions of the 1 mM AMC stock solution in assay buffer to generate a standard curve (e.g., 0-50 µM).

2. Plate Setup:

-

In a separate section of the assay plate or on a dedicated plate, add the AMC dilutions in triplicate.

-

Bring the final volume in each well to the total assay volume (e.g., 20 µL) with assay buffer.

3. Measurement:

-

Read the endpoint fluorescence of the standard curve plate using the same settings as the kinetic assay.

Data Analysis and Interpretation

Proper data analysis is critical for extracting meaningful results from HTS data.

Primary Data Processing

-

Blank Subtraction: Subtract the average fluorescence signal from wells containing only assay buffer and substrate (no enzyme) from all experimental wells.

-

Rate of Reaction: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot. This is typically expressed as relative fluorescence units per minute (RFU/min).

-

Conversion to Molar Units: Using the slope of the AMC standard curve (RFU/µM), convert the reaction rates from RFU/min to µM/min or pmol/min.

Hit Identification

A "hit" is a compound that produces a statistically significant reduction in enzyme activity.

-

Percent Inhibition Calculation:

Where V₀_compound is the reaction rate in the presence of the test compound and V₀_DMSO is the average reaction rate of the negative control (DMSO only) wells.

-

Z'-Factor Calculation: The Z'-factor is a measure of the statistical effect size and is used to assess the quality of the assay.[10][13]

-

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10]

-

Dose-Response and IC50 Determination

For compounds identified as hits, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

-

Serial Dilutions: Create a 10-point, 3-fold serial dilution of the hit compound.

-

Assay Performance: Run the standard biochemical assay with the serially diluted compound.

-

Data Fitting: Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting and Scientific Integrity

A robust HTS assay is a self-validating system. Addressing potential sources of error is crucial for maintaining data integrity.

| Issue | Potential Cause(s) | Recommended Action(s) |

| High Background Fluorescence | Substrate autohydrolysis.[14] Contaminated reagents. | Prepare substrate dilutions fresh.[14] Optimize assay pH and temperature.[14] Use high-purity water and reagents. |